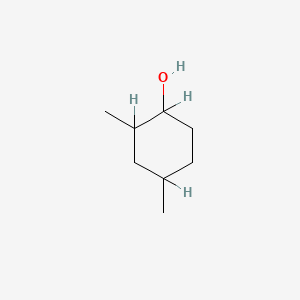

2,4-Dimethylcyclohexanol

描述

Context and Significance within Organic Chemistry

2,4-Dimethylcyclohexanol is a cyclic secondary alcohol with the molecular formula C₈H₁₆O. smolecule.comontosight.ai Its structure consists of a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group at the first position and two methyl (-CH₃) groups at the second and fourth positions. smolecule.com This specific arrangement of functional groups, particularly the positioning of the methyl groups, distinguishes it from other dimethylcyclohexanol isomers and influences its physical properties and reactivity. smolecule.com The presence of three stereocenters in its structure means that this compound can exist as a mixture of several stereoisomers. smolecule.com

The significance of this compound in organic chemistry stems from its role as a chiral building block. smolecule.com Its stereochemical diversity is particularly valuable in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral product. This is crucial in the synthesis of complex molecules where specific stereochemistry is required for biological activity, such as in the production of pharmaceutical intermediates. smolecule.com For instance, certain isomers of this compound serve as precursors in the synthesis of cycloheximide (B1669411) antibiotics. smolecule.com

The study of this compound gained momentum in the mid-20th century with the advancement of cyclohexanol (B46403) chemistry. smolecule.com Early synthesis methods included the hydrogenation of phenolic precursors and the oxidation of cyclohexane derivatives. smolecule.com A significant development came in 1987 when researchers demonstrated the preparation of enantiomerically enriched isomers of this compound through the microbial reduction of 2,4-dimethylcyclohex-2-en-1-one (B8616575). smolecule.comtandfonline.comoup.com This biocatalytic approach highlighted a shift towards more stereoselective synthetic methods in the chemistry of cyclic alcohols. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O smolecule.comontosight.ainist.gov |

| Molecular Weight | 128.21 g/mol smolecule.comchemeo.com |

| Boiling Point | Approximately 176-178°C ontosight.ai |

| Melting Point | Approximately -20°C ontosight.ai |

| Solubility | Limited in water; soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai |

| Appearance | Colorless liquid ontosight.ai |

| CAS Registry Number | 69542-91-2 smolecule.comnist.gov |

Overview of Current Research Trajectories

Current research involving this compound is multifaceted, extending into various areas of chemistry and related industries.

Stereoselective Synthesis: A primary focus of ongoing research is the development of highly stereoselective methods for the synthesis of specific this compound isomers. This is driven by the demand for enantiomerically pure compounds as chiral synthons in the pharmaceutical and fine chemical industries. Research in this area explores both traditional chemical methods, such as the reduction of corresponding ketones, and biocatalytic approaches that utilize enzymes or whole microorganisms to achieve high levels of stereoselectivity. smolecule.comtandfonline.comoup.com For example, the microbial reduction of (±)-2,4-dimethylcyclohex-2-en-1-one using Beauveria sulfurescens has been shown to produce specific isomers of this compound, which can then be oxidized to obtain chiral building blocks for the synthesis of cycloheximides. tandfonline.comoup.com

Applications in Materials Science: Researchers are investigating the use of this compound as a monomer or an additive in the synthesis of polymers and resins. ontosight.ai Its bifunctional nature (hydroxyl group and hydrocarbon body) allows it to be incorporated into polyester (B1180765) and polyurethane chains, potentially modifying the physical properties of the resulting polymers, such as their flexibility, thermal stability, and surface characteristics.

Industrial and Analytical Applications: In industrial chemistry, this compound finds use as a solvent and an intermediate in the formulation of various industrial chemicals and coatings. smolecule.comfreightamigo.com Its distinct mass spectrum also makes it a useful standard in mass spectrometry for the identification and quantification of compounds in complex mixtures. smolecule.com This application aids in improving the accuracy of analytical methods. smolecule.com

Fragrance and Flavor Industry: The unique organoleptic properties of this compound and its esters are being explored for potential applications in the fragrance and flavor industry. ontosight.aifreightamigo.com Research in this area focuses on synthesizing and evaluating the odor profiles of different isomers and derivatives to identify novel fragrance components.

Table 2: Research Applications of this compound

| Field | Application |

|---|---|

| Organic Synthesis | Chiral building block for asymmetric synthesis. smolecule.com |

| Pharmaceutical Chemistry | Intermediate in the synthesis of pharmaceuticals, such as cycloheximide antibiotics. smolecule.comontosight.ai |

| Industrial Chemistry | Solvent, additive in coatings, and intermediate for other chemicals. smolecule.comfreightamigo.com |

| Analytical Chemistry | Standard in mass spectrometry. smolecule.com |

| Materials Science | Component in the synthesis of polymers and resins. ontosight.ai |

| Fragrance Industry | Potential component in fragrance formulations. ontosight.aifreightamigo.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-3-4-8(9)7(2)5-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPQAKDCQGMTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989524 | |

| Record name | 2,4-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69542-91-2 | |

| Record name | 2,4-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69542-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69542-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Complexity and Isomeric Investigations of 2,4 Dimethylcyclohexanol

Isomeric Forms and Stereoisomeric Configurations

The structural complexity of 2,4-dimethylcyclohexanol originates from its three chiral centers at carbons 1, 2, and 4. This leads to the existence of multiple stereoisomers, which can be broadly categorized into diastereomers and enantiomers.

Cis/Trans Diastereomerism

Diastereomerism in this compound arises from the relative positioning of the methyl groups and the hydroxyl group on the cyclohexane (B81311) ring. The substituents can be located on the same side (cis) or on opposite sides (trans) of the ring, leading to different diastereomeric pairs. libretexts.org For instance, the relationship between the hydroxyl group at C-1 and the methyl group at C-2 can be cis or trans, and similarly for the relationship between the hydroxyl at C-1 and the methyl at C-4, and the two methyl groups at C-2 and C-4 relative to each other. This results in a set of distinct diastereomers, each with unique physical and chemical properties. The cis/trans nomenclature describes the relative orientation of substituents. libretexts.org For example, in cis-2,4-dimethylcyclohexanol, the two methyl groups would be on the same face of the cyclohexane ring. In contrast, the trans isomer would have the two methyl groups on opposite faces. The relationship of the hydroxyl group adds another layer of isomeric possibility.

Enantiomeric Considerations

Each diastereomer of this compound that is chiral can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The presence of three stereocenters (at the C-1, C-2, and C-4 positions) means there are 2³ or eight possible stereoisomers. These can be grouped into four pairs of enantiomers. For example, research involving the microbial reduction of 2,4-dimethylcyclohex-2-en-1-one (B8616575) has led to the isolation of specific chiral isomers, such as those with (1S,2R,4S) and (2R,4R) configurations. tandfonline.comtandfonline.com The specific configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) system. The separation and characterization of these individual enantiomers are critical, as they often exhibit different biological activities. This is particularly relevant in pharmaceutical synthesis, where one enantiomer may be therapeutically active while the other is inactive or even detrimental.

Conformational Analysis and Stability Studies

The non-planar, puckered nature of the cyclohexane ring means that this compound predominantly exists in various chair conformations. The stability of these conformers is a critical aspect of its chemistry, governed by the steric interactions between the substituents.

The cyclohexane ring can undergo a "ring flip" to interconvert between two chair conformations. chegg.comchegg.comchegg.com In this process, axial substituents become equatorial, and equatorial substituents become axial. The relative stability of the two chair conformers for any given stereoisomer of this compound is determined by the steric strain associated with the positions of the hydroxyl and methyl groups.

Substituents in the axial position experience greater steric hindrance, known as 1,3-diaxial interactions, compared to those in the more spacious equatorial position. libretexts.orgsapub.org Therefore, the most stable conformation of a this compound isomer will be the one that minimizes these unfavorable interactions by placing the largest substituent groups in the equatorial positions. libretexts.org The order of steric bulk is generally considered to be tert-butyl > isopropyl > ethyl > methyl > hydroxyl. libretexts.org For any given isomer of this compound, the chair conformation where the maximum number of substituents, particularly the bulkier methyl groups, occupy equatorial positions will be significantly lower in energy and thus more populated at equilibrium. libretexts.orgsapub.org For example, in a trans-disubstituted cyclohexane, one conformer can have both substituents in equatorial positions, while the ring-flipped conformer would have both in axial positions, making the diequatorial conformation much more stable. libretexts.org

| Isomer Example | More Stable Chair Conformation | Less Stable Chair Conformation | Rationale for Stability |

| trans-1,4-Dimethylcyclohexane | Both methyl groups equatorial | Both methyl groups axial | The diequatorial conformer avoids unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.org |

| cis-1,4-Dimethylcyclohexane | One methyl axial, one equatorial | One methyl axial, one equatorial | Both chair conformations are of equal energy as each has one axial and one equatorial methyl group. libretexts.org |

| trans-1,2-Dimethylcyclohexane | Both methyl groups equatorial | Both methyl groups axial | The diequatorial conformer is more stable due to the absence of 1,3-diaxial interactions. libretexts.org |

| cis-1,2-Dimethylcyclohexane | One methyl axial, one equatorial | One methyl axial, one equatorial | The two chair conformations are enantiomeric and thus have equal energy. sapub.org |

This table uses dimethylcyclohexane isomers as examples to illustrate the principles of conformational stability that also apply to this compound.

Chirality and Optical Purity in Research Synthesis

The synthesis of specific, optically pure stereoisomers of this compound is a significant challenge in organic chemistry. The control of stereochemistry is paramount when this compound is used as a chiral building block for the synthesis of complex natural products and pharmaceuticals, such as the antibiotic cycloheximide (B1669411). tandfonline.com

Various synthetic strategies have been developed to achieve high levels of stereoselectivity. One notable and effective method is the microbial reduction of the precursor ketone, 2,4-dimethylcyclohex-2-en-1-one. tandfonline.comtandfonline.com Biocatalytic systems, using microorganisms like Beauveria sulfurescens, can reduce the carbonyl group with high stereospecificity, leading to the formation of enantiomerically enriched this compound isomers. tandfonline.comtandfonline.comjst.go.jp For instance, this method has been successfully employed to prepare chiral synthons like (-)-(2R,4R)-2,4-dimethylcyclohexan-1-one and (-)-(2R,4S)-2,4-dimethylcyclohexan-1-one via the oxidation of the corresponding microbially produced alcohols. tandfonline.comtandfonline.com

Synthetic Methodologies for 2,4 Dimethylcyclohexanol and Its Stereoisomers

Chemical Synthesis Approaches

Conventional organic synthesis provides robust methods for the preparation of 2,4-dimethylcyclohexanol, primarily through the reduction of 2,4-dimethylcyclohexanone (B1329789). The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome.

The reduction of the carbonyl group in 2,4-dimethylcyclohexanone is a common and direct route to this compound. This transformation is typically achieved using metal hydride reducing agents or through catalytic hydrogenation.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu These reagents function by delivering a hydride ion to the electrophilic carbonyl carbon. The reaction is generally performed in a suitable solvent, such as ethanol (B145695) for NaBH₄ or diethyl ether or tetrahydrofuran (B95107) (THF) for the more reactive LiAlH₄. msu.edu

Catalytic hydrogenation is another effective method, involving the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This process typically yields a mixture of the possible this compound stereoisomers.

Due to the presence of multiple chiral centers, controlling the stereochemistry during the reduction of 2,4-dimethylcyclohexanone is a key challenge. The diastereoselectivity of the reduction (i.e., the ratio of cis to trans isomers) is influenced by several factors, including the steric bulk of the reducing agent and the solvent used.

The reduction of substituted cyclohexanones is governed by the principles of steric approach control and torsional strain. Bulky reducing agents tend to attack the carbonyl group from the less hindered equatorial face, leading to the formation of the axial alcohol. Conversely, smaller reducing agents can attack from the axial face, resulting in the equatorial alcohol. This principle allows for the selective synthesis of different diastereomers. For instance, in related systems, the use of LiAlH₄ often favors the formation of the cis-alcohol, while catalytic hydrogenation can preferentially yield the trans-product.

Ozonation of cis- and trans-1,4-dimethylcyclohexane on silica (B1680970) gel has been reported to produce the corresponding cis- and trans-1,4-dimethylcyclohexanol with retention of configuration, suggesting another potential stereospecific route, though this is for a different isomer. orgsyn.org The table below summarizes the expected stereochemical outcomes based on general principles and data from related substituted cyclohexanones.

| Starting Material | Reducing Agent/Catalyst | Solvent | Major Product Isomer (Predicted) | Reference |

|---|---|---|---|---|

| 2,4-Dimethylcyclohexanone | LiAlH₄ | THF | cis-2,4-Dimethylcyclohexanol | |

| 2,4-Dimethylcyclohexanone | NaBH₄ | Ethanol | Mixture of cis and trans isomers | studycorgi.com |

| 2,4-Dimethylcyclohexanone | H₂/Pd-C | Ethanol | trans-2,4-Dimethylcyclohexanol | |

| cis-2,4-Dimethylcyclohexanone | Zn(BH₄)₂ | Diethyl ether | Diastereomeric mixture | oup.com |

Biocatalytic and Microbiological Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. The production of specific stereoisomers of this compound has been successfully demonstrated using whole-cell microbial systems.

The key reactions in microbial transformations are catalyzed by enzymes. In the context of producing this compound, the relevant enzymes are typically ketone reductases, which belong to the broader class of alcohol dehydrogenases (ADHs). wikipedia.orgnzytech.com These enzymes facilitate the transfer of a hydride from a cofactor, usually NADPH or NADH, to the carbonyl group of the substrate. researchgate.net Fungi of the genus Beauveria are known to possess a variety of such reductase enzymes, enabling them to reduce a wide range of ketones with high stereoselectivity. unipd.itacs.orggoogle.com The enzymatic system within these microorganisms can recognize specific enantiomers or faces of a prochiral center, leading to the formation of an optically active product.

A notable example of chiral synthesis is the microbial reduction of (±)-2,4-dimethylcyclohex-2-en-1-one using the fungus Beauveria sulfurescens (ATCC 7159). oup.comtandfonline.com This biotransformation yields a mixture of optically pure alcohols. The primary products identified are (-)-(1S,2R,4R)-2,4-dimethylcyclohexanol (40% of the alcoholic fraction) and (-)-(1S,2R,4S)-2,4-dimethylcyclohexanol (50% of the alcoholic fraction). tandfonline.com

This process demonstrates a dynamic kinetic resolution where the microbial enzymes selectively reduce the double bond and the carbonyl group of the racemic starting material to produce specific, enantiomerically enriched isomers. These chiral alcohols can then be chemically oxidized to their corresponding chiral ketones, (-)-(2R,4R)-2,4-dimethylcyclohexan-1-one and (-)-(2R,4S)-2,4-dimethylcyclohexan-1-one, which are valuable building blocks for the total synthesis of antibiotics like cycloheximide (B1669411). oup.comtandfonline.com

Isolation and Purification Strategies for Isomeric Mixtures

Given that both chemical and biological syntheses can produce a mixture of stereoisomers, effective separation and purification techniques are essential. The separation of this compound isomers, which often have very similar physical properties, can be challenging.

Chromatographic methods are the most common approach. Column chromatography using a silica gel stationary phase is effective for separating diastereomers. tandfonline.com For instance, the diastereomeric alcohols produced from the Beauveria sulfurescens reduction were successfully separated on a silica gel column using a pentane-ether eluent. tandfonline.com

For the separation of enantiomers, chiral chromatography is required. Capillary gas chromatography (GC) with a chiral stationary phase, such as modified cyclodextrins, has proven effective for resolving the enantiomers of various methylated cyclohexanols. psu.edunih.gov High-performance liquid chromatography (HPLC) is another powerful technique. While direct separation on a chiral HPLC column is possible, an alternative strategy involves derivatizing the alcohol mixture with a chiral resolving agent to form diastereomeric esters. These diastereomers can then be separated on a standard, achiral silica gel column, followed by hydrolysis to recover the enantiomerically pure alcohols. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dimethylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and stereochemistry of 2,4-dimethylcyclohexanol by analyzing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Applications of ¹H NMR for Configuration Assignment

Proton NMR (¹H NMR) is a powerful technique for determining the relative configuration (cis/trans) of the substituents on the cyclohexane (B81311) ring. The chemical shifts and coupling constants of the protons, particularly the one attached to the carbon bearing the hydroxyl group (C1-H), are highly sensitive to their axial or equatorial orientation.

In one study, the configuration of a this compound isomer was assigned based on the ¹H NMR spectrum. The C1 proton geminal to the hydroxyl group appeared as a broad singlet, and the C2 methyl signal was a doublet. tandfonline.com The coupling constants in ¹H NMR spectra are crucial for revealing the cis/trans configurations of isomers. For instance, a larger coupling constant for the C1-H proton typically indicates an axial-axial relationship with adjacent protons, suggesting an equatorial hydroxyl group. Conversely, smaller coupling constants (axial-equatorial or equatorial-equatorial) point towards an axial hydroxyl group.

Utility of ¹³C NMR for Isomer Differentiation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing distinct signals for each unique carbon atom in the molecule, allowing for the differentiation of stereoisomers. The chemical shifts of the carbon atoms are influenced by their local electronic environment and spatial arrangement.

Key observations in the ¹³C NMR spectra of dimethylcyclohexanol isomers include:

The chemical shift of the carbon atom bonded to the hydroxyl group (C1) is a key indicator of the hydroxyl group's orientation. Generally, an equatorial hydroxyl group results in a downfield shift for C1 compared to an axial hydroxyl group.

The γ-gauche effect is a significant factor in differentiating isomers. An axial methyl group will cause an upfield shift (shielding) for the γ-carbons (C3 and C5) compared to an equatorial methyl group. researchgate.net

The chemical shifts of the methyl carbons themselves can also be diagnostic. For instance, the C2 methyl carbons in 2,2-dimethylcyclohexanol (B73714) appear at approximately δ 22–24 ppm.

The combination of these effects results in a unique ¹³C NMR fingerprint for each stereoisomer of this compound, enabling their unambiguous identification. The number of signals in the spectrum can also reveal the symmetry of the molecule. youtube.com

Chiral Shift Reagents in Enantiomeric Purity Assessment

For chiral molecules like this compound, which exist as pairs of enantiomers, standard NMR techniques cannot distinguish between them. Chiral shift reagents (CSRs), typically lanthanide complexes, are employed to determine enantiomeric purity. harvard.edutcichemicals.comresearchgate.net These reagents form diastereomeric complexes with the enantiomers of the alcohol, leading to the separation of their NMR signals. researchgate.net

A notable example involves the use of tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃). In the presence of this chiral shift reagent, the ¹H NMR spectrum of a racemic mixture of a this compound isomer showed the C-2 methyl signal split into two doublets, one for each enantiomer. tandfonline.com In contrast, the spectrum of the optically pure alcohol showed only a single doublet for the C-2 methyl group, confirming its high enantiomeric purity. tandfonline.com The magnitude of the induced chemical shift differences can be influenced by the specific chiral shift reagent used, the sample concentration, and the temperature. harvard.edu

Chromatographic Separation Techniques

Chromatography is essential for the physical separation of the different isomers of this compound, which often coexist in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Isomer Separation

Gas chromatography (GC) is a highly effective technique for separating volatile compounds like this compound and its isomers. nist.gov When coupled with mass spectrometry (MS), it allows for both separation and identification based on the mass-to-charge ratio of the fragmented ions. mdpi.comresearchgate.net

The retention time of each isomer in the GC column is dependent on its volatility and interaction with the stationary phase. Polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX), are often used to separate alcohol isomers based on differences in polarity. The resulting mass spectrum for each separated isomer provides a unique fragmentation pattern that can be used for structural confirmation by comparing it to spectral libraries. researchgate.net For this compound, a molecular ion peak at m/z 128 would be expected. nist.gov

Below is a table summarizing typical GC data for this compound:

| Parameter | Value |

| Formula | C₈H₁₆O |

| Molecular Weight | 128.2120 |

| Normal Alkane RI (Non-polar column) | 1032 |

Data sourced from NIST WebBook nist.gov

High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution

High-performance liquid chromatography (HPLC) is a versatile technique for separating diastereomers of this compound. nih.govresearchgate.net Unlike GC, HPLC is not limited to volatile compounds and can be performed under a wider range of conditions. Both normal-phase and reversed-phase HPLC can be employed for isomer separation. researchgate.net

In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase are used. Separation is based on the differential adsorption of the isomers to the stationary phase. nih.gov For reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov The separation is driven by hydrophobic interactions, with less polar isomers having longer retention times.

To enhance the separation of enantiomers, they can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govaocs.org This approach has been successfully used for the resolution of other chiral alcohols. nih.gov The separability of diastereomers is highly dependent on the nature of the derivatizing agent and the chromatographic conditions. researchgate.net

Computational Chemistry Approaches in Analytical Research

Computational chemistry has emerged as a powerful and indispensable tool in the analytical research of this compound, providing deep insights into its structure, properties, and behavior that complement experimental data. Through the application of various computational models and theories, researchers can predict and interpret spectroscopic and chromatographic results, elucidate conformational preferences, and understand potential fragmentation pathways in mass spectrometry. These computational approaches are critical for distinguishing between the multiple stereoisomers of this compound, which often exhibit subtle differences in their experimental analytical profiles.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of organic molecules, including this compound. nih.govd-nb.info By calculating the magnetic shielding tensors of atomic nuclei within the molecule, it is possible to predict the ¹H and ¹³C chemical shifts. These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules with overlapping signals.

The process typically involves optimizing the geometry of the different stereoisomers of this compound using a selected DFT functional and basis set. Following optimization, the NMR shielding constants are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These absolute shielding values are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS), allowing for direct comparison with experimental data. The accuracy of these predictions has been shown to be high enough to aid in structure elucidation and stereochemical assignment. d-nb.inforsc.org

Table 1: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Stereoisomer of this compound Disclaimer: The following data is illustrative and intended to represent typical results from DFT calculations. Actual experimental and calculated values may vary depending on the specific isomer, solvent, and computational method used.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (CH-OH) | 68.5 | 69.2 |

| C2 (CH-CH₃) | 35.2 | 35.8 |

| C3 (CH₂) | 31.8 | 32.5 |

| C4 (CH-CH₃) | 30.1 | 30.7 |

| C5 (CH₂) | 29.5 | 30.1 |

| C6 (CH₂) | 34.7 | 35.3 |

| C7 (2-CH₃) | 18.9 | 19.5 |

| C8 (4-CH₃) | 21.3 | 21.9 |

Computational chemistry is also instrumental in the analysis of vibrational spectra, such as Infrared (IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental spectrum. researchgate.net This is particularly useful for identifying the characteristic vibrational modes of the different functional groups and for understanding how these modes are affected by the stereochemistry of the molecule. For this compound, this includes the stretching and bending vibrations of the hydroxyl group and the various C-H and C-C bonds within the cyclohexane ring.

The theoretical vibrational spectra can help in the interpretation of experimental data by providing a basis for peak assignments and by highlighting the subtle spectral differences between isomers.

While less common than for spectroscopic data, computational models can be developed to predict the Gas Chromatography (GC) retention times of compounds. These models often rely on quantitative structure-property relationship (QSPR) studies, where molecular descriptors are correlated with experimental retention times. For this compound and its isomers, descriptors such as boiling point, vapor pressure, and molecular size, which can be estimated computationally, are key factors influencing their elution from the GC column. Molecular dynamics simulations can also be employed to model the interactions between the analyte and the stationary phase, providing insights into the separation mechanism.

Computational tools can simulate the fragmentation patterns observed in Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net By calculating the energies of different fragmentation pathways, it is possible to predict the relative abundances of the resulting ions. This information is crucial for interpreting the mass spectrum and for identifying the structure of the parent molecule. For this compound, these simulations can help to distinguish between isomers, as the stereochemistry can influence the stability of certain fragment ions and thus the appearance of the mass spectrum. etamu.edu Tools like Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can predict EI-MS spectra from a given chemical structure. nih.gov

Table 2: Representative Predicted Fragmentation for a this compound Isomer in GC-MS Disclaimer: The following data is for illustrative purposes and represents a plausible fragmentation pattern. Actual fragmentation will depend on the specific isomer and the MS conditions.

| Predicted Fragment (m/z) | Plausible Neutral Loss / Fragment Structure |

|---|---|

| 110 | [M-H₂O]⁺ |

| 95 | [M-H₂O-CH₃]⁺ |

| 82 | [C₆H₁₀]⁺ |

| 67 | [C₅H₇]⁺ |

| 57 | [C₄H₉]⁺ |

Understanding the three-dimensional structure and conformational flexibility of this compound is fundamental to interpreting its analytical behavior. Computational methods are essential for this purpose.

This compound, like other substituted cyclohexanes, exists in various chair and boat conformations. The relative energies of these conformers determine their population at a given temperature. Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, can be used to perform a conformational search and determine the geometries and relative stabilities of the different conformers. nih.govsapub.org For this compound, this analysis is crucial for understanding which conformations are most likely to be present and how this will affect spectroscopic and chromatographic properties. For instance, the orientation of the hydroxyl and methyl groups (axial vs. equatorial) significantly impacts the NMR chemical shifts. ucl.ac.uk

Chemical Reactivity and Transformation Studies of 2,4 Dimethylcyclohexanol

Oxidation Reactions and Corresponding Ketone Formation

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. In the case of 2,4-dimethylcyclohexanol, oxidation of the hydroxyl group results in the formation of the corresponding ketone, 2,4-dimethylcyclohexanone (B1329789). chemedx.org This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached.

Various oxidizing agents can accomplish this transformation. Chromic acid (H₂CrO₄), often generated in situ from a dichromate salt (like K₂Cr₂O₇ or Na₂Cr₂O₇) and a strong acid (like H₂SO₄), is a classic and effective reagent for this purpose. chemistnotes.com The mechanism of chromic acid oxidation involves the formation of a chromate (B82759) ester intermediate. study.com Following the formation of this ester, a base (often water) abstracts a proton from the alcohol-bearing carbon, leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond. chemistnotes.comstudy.com

The general reaction is as follows:

this compound + Oxidizing Agent → 2,4-Dimethylcyclohexanone

The efficiency and conditions of the reaction can vary depending on the specific oxidizing agent used.

Table 1: Common Oxidizing Agents for the Synthesis of 2,4-Dimethylcyclohexanone

| Oxidizing Agent/System | Description | Product |

| Chromic Acid (H₂CrO₄) / Jones Reagent | A strong oxidizing agent prepared from chromium trioxide in aqueous sulfuric acid. The reaction is typically fast and high-yielding for secondary alcohols. chemedx.orgchemistnotes.com | 2,4-Dimethylcyclohexanone |

| Pyridinium Chlorochromate (PCC) | A milder oxidizing agent, often used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). It is less acidic than Jones reagent and suitable for sensitive substrates. | 2,4-Dimethylcyclohexanone |

| Sodium Hypochlorite (NaOCl) / Acetic Acid | A less toxic and more environmentally friendly alternative, often used in a two-phase system. | 2,4-Dimethylcyclohexanone |

The stereochemistry of the starting alcohol (whether the hydroxyl and methyl groups are cis or trans to each other) does not affect the final ketone product, as the chiral center at the alcohol-bearing carbon is destroyed during oxidation.

Dehydration Mechanisms and Alkene Products

The acid-catalyzed dehydration of this compound is an elimination reaction that removes the hydroxyl group and a proton from an adjacent carbon to form an alkene and water. study.com This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. brainly.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the oxygen atom of the -OH group is protonated, forming a good leaving group, water (H₂O). study.combrainly.com

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation at the carbon that was bonded to the hydroxyl group. youtube.com This is the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new π-bond, resulting in an alkene. study.com

Due to the structure of the intermediate carbocation, deprotonation can occur from different adjacent carbons, leading to a mixture of regioisomeric alkene products. The major product is typically the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. gordon.edu

Table 2: Potential Alkene Products from Dehydration of this compound

| Alkene Product | IUPAC Name | Substitution Pattern | Expected Yield |

| Product A | 1,3-Dimethylcyclohexene | Trisubstituted | Major |

| Product B | 2,4-Dimethylcyclohexene | Disubstituted | Minor |

| Product C | 1,5-Dimethylcyclohexene | Trisubstituted | Major |

Note: The relative yields of Products A and C would depend on the specific stereoisomer of the starting alcohol and the potential for hydride shifts, although significant rearrangement is less likely than in systems like 2,2-dimethylcyclohexanol (B73714). youtube.com

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups, such as halides, through nucleophilic substitution reactions. As the hydroxyl ion (OH⁻) is a strong base and a poor leaving group, direct substitution is not feasible. libretexts.org Therefore, the -OH group must first be converted into a better leaving group.

Two primary strategies are employed:

Reaction with Hydrogen Halides: Treatment with strong hydrogen halide acids (HBr, HCl, HI) protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.org For a secondary alcohol like this compound, the reaction can proceed through an Sₙ1 mechanism, involving the formation of a secondary carbocation intermediate, or an Sₙ2 mechanism. youtube.com The Sₙ1 pathway can lead to a mixture of stereoisomers (both inversion and retention of configuration).

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (like pyridine). ucalgary.ca This converts the hydroxyl group into a sulfonate ester (e.g., a tosylate), which is an excellent leaving group. Subsequent reaction with a nucleophile (e.g., Br⁻) proceeds via a clean Sₙ2 mechanism, resulting in inversion of stereochemistry at the reaction center. libretexts.org

Table 3: Representative Substitution Reactions of this compound

| Reagent(s) | Leaving Group Formed | Mechanism | Product |

| HBr (concentrated) | H₂O | Sₙ1 / Sₙ2 | 1-Bromo-2,4-dimethylcyclohexane |

| SOCl₂ (Thionyl Chloride) | Chlorosulfite ion | Sₙi (internal) or Sₙ2 | 1-Chloro-2,4-dimethylcyclohexane |

| 1. TsCl, Pyridine2. NaBr | Tosylate (⁻OTs) | Sₙ2 | 1-Bromo-2,4-dimethylcyclohexane |

Regioselectivity and Stereoselectivity in Chemical Transformations

The concepts of regioselectivity and stereoselectivity are critical in understanding the transformations of this compound.

Regioselectivity refers to the preference of a reaction to form one constitutional isomer over another. durgapurgovtcollege.ac.in In the dehydration of this compound, regioselectivity determines the position of the newly formed double bond. The formation of the more substituted alkenes (1,3- and 1,5-dimethylcyclohexene) over the less substituted one (2,4-dimethylcyclohexene) is an example of a regioselective outcome, governed by the thermodynamic stability of the products (Zaitsev's rule). quora.com

Stereoselectivity is the preferential formation of one stereoisomer over another. study.com This is highly relevant for this compound, which exists as multiple stereoisomers (cis and trans forms). The stereochemistry of the starting alcohol can influence the product distribution. For instance:

In E2 elimination (which could be promoted by a strong, bulky base instead of acid), the reaction requires an anti-periplanar arrangement between the leaving group and the proton being removed. Different stereoisomers of the starting alcohol will have different available protons in the correct orientation, potentially leading to different ratios of alkene products.

In Sₙ2 substitution reactions , where the hydroxyl group is first converted to a good leaving group (like a tosylate), the nucleophile attacks from the side opposite to the leaving group. This results in an inversion of configuration at the carbon center, a stereospecific outcome. libretexts.org

In Sₙ1 reactions , the formation of a planar carbocation intermediate allows the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers (racemization or a mixture of diastereomers). youtube.com

The stability of the chair conformations of the different stereoisomers of this compound also plays a role. Substituents prefer to occupy equatorial positions to minimize steric strain. msu.edu The predominant conformation of the starting material will dictate the accessibility of reaction sites and influence the kinetic and thermodynamic favorability of different reaction pathways.

Derivatives, Analogs, and Their Research Significance

Structurally Related Dimethylcyclohexanol Isomers and Functional Analogs

The spatial arrangement of the methyl groups on the cyclohexane (B81311) ring significantly influences the physical and chemical properties of dimethylcyclohexanol isomers. Comparing these isomers, as well as simpler analogs like cyclohexanemethanol (B47985), helps to elucidate the impact of substitution on molecular behavior.

The positional isomers of dimethylcyclohexanol share the same molecular formula (C8H16O) and molecular weight, but differ in the location of their two methyl substituents. This variation in structure leads to distinct properties, particularly concerning stereoisomerism and physical characteristics such as boiling point and density. Each isomer can exist as multiple stereoisomers (diastereomers and enantiomers) depending on the substitution pattern, which further influences their biological and chemical activity.

For instance, 2,6-dimethylcyclohexanol (B1210312) has been investigated for its potential as a general anesthetic, with its structural similarity to propofol (B549288) being a key driver for this research. smith.edu The synthesis and separation of its individual diastereomers are crucial as stereoisomers can exhibit different potencies and effects in biological systems. smith.edu The precursor for this isomer is 2,6-dimethylcyclohexanone (B152311). smith.edu

Below is a comparative table of selected physicochemical properties for various dimethylcyclohexanol isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reported Boiling Point (°C) | Reported Density (g/mL) |

|---|---|---|---|---|---|

| 2,3-Dimethylcyclohexanol (B75514) | 1502-24-5 | C8H16O | 128.215 | - | - |

| 2,6-Dimethylcyclohexanol | 5337-72-4 | C8H16O | 128.21 | 174.4 | 0.9400 |

| 3,4-Dimethylcyclohexanol | 5715-23-1 | C8H16O | 128.21 | - | - |

| 4,4-Dimethylcyclohexanol | 932-01-4 | C8H16O | 128.21 | - | - |

Data sourced from multiple chemical suppliers and databases. fishersci.cafishersci.ca Note that properties can vary for different stereoisomers and data may not be available for all isomers.

Cyclohexanemethanol (C7H14O) serves as a fundamental structural analog to 2,4-dimethylcyclohexanol. lookchem.com Lacking the two methyl groups, it provides a simpler, less sterically hindered scaffold for comparative studies. It is a valuable chemical intermediate used as a starting material in the synthesis of numerous compounds, including pharmaceuticals and plasticizers. lookchem.com By comparing the reactivity and properties of this compound to cyclohexanemethanol, researchers can isolate the effects of the methyl substituents. These effects include increased lipophilicity, altered stereochemistry, and steric hindrance around the hydroxyl group, which can influence reaction rates and the binding affinity to biological targets. The cyclohexanemethanol scaffold is also utilized in the synthesis of complex natural products. acs.org

Synthesized Derivatives with Modified Functional Groups

Modification of the hydroxyl group in this compound through esterification or carbamate (B1207046) formation generates derivatives with altered reactivity, solubility, and biological activity. These derivatives are synthesized for specific applications in materials science and medicinal chemistry.

Esterification of the hydroxyl group in cyclohexanols is a common strategy to create derivatives with diverse properties. While specific reactivity studies on esters of this compound are not extensively detailed in readily available literature, related research provides context. For example, novel naphthoquinone esters containing cyclohexyl substituents have been synthesized and evaluated for their cytotoxicity against cancer cell lines. nih.gov This highlights a common research goal for such derivatives: leveraging the cyclohexyl moiety in the design of biologically active agents. The synthesis of esters from the related 2,4-dimethyl-cyclohex-3-ene carboxaldehyde has also been reported, indicating the chemical tractability of this substituted ring system. researchgate.net The reactivity of these esters in hydrolysis or transesterification reactions would be influenced by the steric hindrance provided by the methyl groups adjacent to the ester linkage.

Carbamates are a class of organic compounds that are structurally similar to esters and amides and are important in medicinal chemistry. The synthesis of a cyclohexyl carbamate has been explored in the development of next-generation lipid-like nanoparticles (LLNPs) for drug delivery. mdpi.com In this research, a carbamate linkage was installed from cyclohexane carboxylic acid via an in-situ generated isocyanate from a Curtius rearrangement. This approach was chosen to enhance biodegradability within the core scaffold of the nanoparticle. mdpi.com Although this example does not use this compound directly, it demonstrates a key application for carbamate derivatives of substituted cyclohexanes in advanced drug delivery systems, where the cyclic scaffold contributes to the structural integrity and biocompatibility of the nanoparticle.

Cyclohexanone Precursors and Related Cycloalkenones

The primary synthetic route to this compound and its isomers is through the reduction of the corresponding dimethylcyclohexanone. 2,4-Dimethylcyclohexanone (B1329789) serves as the direct precursor to this compound. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, which attack the carbonyl carbon to form the secondary alcohol.

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, leading to different ratios of cis and trans isomers of the final alcohol product. Related unsaturated precursors, such as dimethylcycloalkenones, can also be used. These compounds can undergo reduction of the ketone and the carbon-carbon double bond, often in a stepwise manner, to yield the saturated dimethylcyclohexanol. The study of these precursor molecules is essential for developing efficient and stereoselective syntheses of the desired alcohol isomers.

Biological and Biomedical Research Applications of 2,4 Dimethylcyclohexanol

Volatile Compound Profiles and Aroma Research

As a volatile organic compound (VOC), 2,4-dimethylcyclohexanol and its isomers can contribute to the aromatic profiles of various substances. The study of such compounds is crucial in food science and in the emerging field of metabolomics for diagnostics.

The aroma of food and beverages is a complex mixture of numerous volatile compounds, including alcohols, aldehydes, esters, and terpenes. mdpi.com The specific contribution of each compound is determined by its concentration and its odor threshold. nih.gov While direct research on the flavor contribution of this compound is limited, data on closely related isomers provide valuable insights. For instance, the related compound 2,6-dimethylcyclohexanol (B1210312) has been identified as a naturally occurring volatile in apricot, plumcot, and labdanum oil. thegoodscentscompany.com

The analysis of volatile organic compounds (VOCs) in exhaled human breath, a field known as "breathomics," is a promising area for non-invasive disease diagnosis. nih.govnih.gov Exhaled breath contains a complex mixture of potentially thousands of VOCs derived from metabolic processes within the body, which can be altered by pathological conditions. nih.govnih.gov These compounds can serve as biomarkers for various diseases, including cancer, asthma, and liver disease. nih.govbham.ac.uk

The analytical techniques used in breath metabolomics, such as gas chromatography-mass spectrometry (GC-MS), are highly sensitive and capable of identifying a wide array of compounds. nih.gov While hundreds of VOCs have been cataloged in human breath, the presence of this compound has not been specifically reported in the reviewed literature. nih.gov The field is continually expanding, and as analytical platforms become more advanced, the full spectrum of the human "volatome" is still being explored. nih.gov The detection of a specific compound like this compound would depend on its endogenous production, its concentration relative to detection limits, and its presence in the databases used for compound identification.

Investigations into Anesthetic Potency and Mechanisms

Substituted cyclohexanols have been investigated for their potential as general anesthetics. Much of this research has focused on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a primary target for many anesthetic agents in the central nervous system. researchgate.net

The GABA-A receptor is a ligand-gated ion channel that, when activated, inhibits neuronal activity. researchgate.net Positive allosteric modulators of this receptor enhance its function, leading to sedative and anesthetic effects. Research on cyclohexanol (B46403) analogues has demonstrated that they can act as positive modulators of GABA-A receptor currents. researchgate.net

Studies on various dimethylcyclohexanol isomers have revealed a clear structure-activity relationship, where the positioning and size of the alkyl groups on the cyclohexanol ring are critical determinants of activity. researchgate.net For instance, research on the closely related compound 2,6-dimethylcyclohexanol has shown that it is an effective positive modulator of GABA-A receptors and acts as a general anesthetic in vivo. researchgate.net The potency of different cyclohexanol analogues varies, indicating that the specific arrangement of the methyl groups influences the molecule's ability to bind to and modulate the receptor.

The following table summarizes the modulatory effects of various cyclohexanol analogues on GABA-A receptor currents, highlighting the importance of the substitution pattern for biological activity.

| Compound | Concentration (µM) | Enhancement of GABA Response (%) |

|---|---|---|

| 2,6-dimethylcyclohexanol | 30 | ~300 |

| 2,6-diethylcyclohexanol | 30 | ~300 |

| 2,6-diisopropylcyclohexanol | 30 | ~300 |

| 4-tert-butylcyclohexanol | 30 | Significantly less than 2,6-disubstituted analogues |

| 2-methylcyclohexanol | 30 | Significantly less than 2,6-disubstituted analogues |

| Cyclohexanol | 30 | Significantly less than 2,6-disubstituted analogues |

Data compiled from research on cyclohexanol analogues' modulation of GABA-A receptors. researchgate.net

Stereochemistry plays a crucial role in the interaction between drugs and their biological targets. doi.org For anesthetic compounds, stereoselectivity can be a key indicator of a specific interaction with a protein target, such as an ion channel, rather than a non-specific membrane effect. doi.org

Detailed patch-clamp studies on the diastereomers of 2,6-dimethylcyclohexanol have demonstrated that the stereochemical configuration is a critical feature for conferring positive modulation of GABA-A receptor activity. doi.orgresearchgate.net Different isomers exhibit significantly different potencies. Molecular modeling studies suggest these isomers bind within a pocket of the β3 subunit of the GABA-A receptor, and their binding energies correspond to their observed modulatory effects. researchgate.netdoi.org

The rank order of potency for the diastereomers of 2,6-dimethylcyclohexanol in enhancing GABA-A receptor currents has been established, providing a clear example of stereoisomer-specific biological response.

| Diastereomer of 2,6-Dimethylcyclohexanol | Relative Potency (Enhancement of GABA Current) |

|---|---|

| cis,cis-isomer | Highest |

| trans,trans-isomer | Intermediate |

| Mixture of isomers | Intermediate |

| cis,trans-isomer | Lowest |

Rank order of potency for 2,6-dimethylcyclohexanol diastereomers as positive modulators of GABA-A receptor currents. researchgate.netdoi.org

This stereoselectivity highlights that specific spatial arrangements of the hydroxyl and methyl groups are required for optimal interaction with the binding site on the GABA-A receptor. doi.org However, it is noteworthy that a lack of stereoselectivity has been observed for other small anesthetic alcohols, such as 2,4-pentanediol , indicating that this property is not universal and depends on the specific molecule and its target. nih.gov

Role as Chiral Building Blocks in Natural Product Synthesis

The synthesis of complex, biologically active natural products often relies on the use of smaller, readily available chiral molecules known as the "chiral pool". nih.govnih.gov These molecules possess defined stereocenters that can be incorporated into a larger target molecule, simplifying the synthetic route and ensuring the correct stereochemistry in the final product. Terpenes, due to their abundance and inherent chirality, are a significant component of this chiral pool. nih.govscilit.com

This compound, with its multiple chiral centers, represents a potential chiral building block for asymmetric synthesis. Its cyclohexane (B81311) framework is a common structural motif in many natural products, including terpenes and alkaloids. scilit.comua.es The defined spatial relationship between the hydroxyl and methyl groups in a specific stereoisomer of this compound could be strategically used to control the stereochemical outcome of subsequent reactions in a synthetic pathway. While the general utility of chiral terpenes and cyclohexane derivatives in natural product synthesis is well-established, specific examples of this compound being used as a starting material in the total synthesis of a particular natural product were not identified in the reviewed literature. nih.govscilit.comua.es

Precursors for Cycloheximide (B1669411) Synthesis

This compound is a key precursor in the synthesis of chiral 2,4-dimethylcyclohexanones, which are essential building blocks for the antibiotic cycloheximide. tandfonline.comoup.com Cycloheximide, a fungicide produced by the bacterium Streptomyces griseus, functions by inhibiting protein synthesis in eukaryotic cells. wikipedia.org Its molecular structure features a specific 3,5-dimethyl-2-oxocyclohexyl group. nih.gov

Research has demonstrated that various synthetic routes to cycloheximide begin with 2,4-dimethylcyclohexan-1-one. tandfonline.com The degradation of cycloheximide in alkaline conditions has been shown to yield 2,4-dimethylcyclohexanone (B1329789), confirming the core structural relationship between these compounds. nih.govepa.gov

A pivotal step in the synthesis involves the transformation of this compound into its corresponding ketone. A well-documented method employs the microbial reduction of (±)-2,4-dimethylcyclohex-2-en-1-one using the microorganism Beauveria sulfurescens. This bioconversion process primarily yields two isomers of this compound. tandfonline.comoup.com Subsequent oxidation of these alcohol intermediates provides the specific chiral ketones, namely (-)-(2R,4R)-2,4-dimethylcyclohexan-1-one and (-)-(2R,4S)-2,4-dimethylcyclohexan-1-one, which are the direct precursors for the total synthesis of cycloheximide. tandfonline.comoup.com

| Compound | Role in Synthesis | Key Transformation |

|---|---|---|

| (±)-2,4-dimethylcyclohex-2-en-1-one | Starting Material | Microbial Reduction |

| This compound (isomers) | Chiral Intermediate | Oxidation |

| (-)-(2R,4R) and (-)-(2R,4S)-2,4-dimethylcyclohexan-1-one | Chiral Building Block | Assembly into Cycloheximide |

| Cycloheximide | Final Product | - |

Applications in Asymmetric Synthesis

The synthesis of specific stereoisomers of cycloheximide highlights the application of this compound in asymmetric synthesis. Asymmetric synthesis is crucial in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities.

The work of Kergomard and colleagues provides a clear case study. tandfonline.comoup.com They utilized a biological system for an enantioselective transformation—a cornerstone of asymmetric synthesis. The microbial reduction of the achiral precursor, 2,4-dimethylcyclohex-2-en-1-one (B8616575), by Beauveria sulfurescens is an asymmetric process that results in the formation of chiral this compound isomers. This enzymatic reduction establishes the desired stereochemistry at the carbon centers, which is retained in subsequent steps. tandfonline.comoup.com

The oxidation of these specific alcohol isomers into enantiomerically pure (-)-(2R,4R)- and (-)-(2R,4S)-2,4-dimethylcyclohexan-1-one demonstrates the role of this compound as a critical intermediate in a stereocontrolled synthetic pathway. tandfonline.com This biocatalytic approach allows for the creation of specific chiral synthons that would be difficult to produce through conventional chemical methods, showcasing a practical application of this compound in the field of asymmetric synthesis.

| Precursor | Catalyst/Method | Chiral Products Obtained via this compound intermediate |

|---|---|---|

| (±)-2,4-dimethylcyclohex-2-en-1-one | Bioconversion (Beauveria sulfurescens) | (-)-(2R,4R)-2,4-dimethylcyclohexan-1-one |

| (±)-2,4-dimethylcyclohex-2-en-1-one | Bioconversion (Beauveria sulfurescens) | (-)-(2R,4S)-2,4-dimethylcyclohexan-1-one |

Exploration in Pharmaceutical and Agrochemical Development

The exploration of this compound in the broader context of pharmaceutical and agrochemical development is largely defined by its function as a chemical intermediate. Its structural framework is a valuable component for building more complex, biologically active molecules.

Synthesis of Bioactive Derivatives

The primary bioactive derivative synthesized from this compound is the antibiotic cycloheximide, as detailed previously. Beyond this specific application, the literature on other bioactive derivatives originating directly from this compound is not extensive. However, the potential for such applications can be inferred from studies on its isomers.

For instance, derivatives of the related compound 2,3-dimethylcyclohexanol (B75514) have been investigated for their cytotoxic effects against certain cancer cell lines. Furthermore, the isomer 4,4-dimethylcyclohexanone (B1295358) serves as a known intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides, as well as pharmaceutical agents like antihistamines. nbinno.com These examples suggest that the dimethylcyclohexanol scaffold is a viable starting point for the development of new bioactive compounds, even though specific research on derivatives from the 2,4-isomer remains focused on cycloheximide and its analogues.

Intermediate in Chemical Production

The role of this compound as an intermediate in chemical production is most clearly and significantly demonstrated in the manufacturing pathway of cycloheximide. tandfonline.comoup.com In this process, it serves as a transient chiral species that is generated and then consumed to produce the target ketone, 2,4-dimethylcyclohexanone. This ketone is the more direct and stable precursor used in the subsequent steps of the total synthesis of cycloheximide. tandfonline.com

The conversion from the alcohol to the ketone is a critical step that enables the construction of the complex side chain of the final antibiotic molecule. Therefore, while this compound may not be an isolated, commercialized intermediate product itself, its formation and conversion are integral to the production of its corresponding ketone, which is a key intermediate in the pharmaceutical synthesis of cycloheximide.

Environmental and Toxicological Research Perspectives on 2,4 Dimethylcyclohexanol

Environmental Occurrence and Distribution Studies

Degradation Pathways in Environmental Matrices

Scientific investigation into the biotic and abiotic degradation of 2,4-Dimethylcyclohexanol is sparse. While general principles of microbial metabolism of alicyclic alcohols suggest potential for biodegradation, specific pathways, key microbial species, and the formation of metabolites for this compound have not been elucidated. Similarly, information regarding its susceptibility to abiotic degradation processes such as hydrolysis or photolysis in environmental settings is not available. The persistence of this compound in the environment is therefore currently unknown.

Research on Biological Interactions and Effects in Model Systems

Toxicological data for this compound are scarce, with a lack of in-depth studies on its effects at the cellular and organismal level.

Studies on Cellular Responses and Molecular Targets

There is a significant lack of research into the specific cellular responses and molecular targets of this compound. In vitro studies investigating its cytotoxicity, genotoxicity, or its potential to disrupt cellular signaling pathways have not been identified in the available scientific literature. Understanding these fundamental biological interactions is crucial for assessing its potential to cause adverse health effects.

Investigations in Non-Target Organisms

Future Directions and Emerging Research Areas for 2,4 Dimethylcyclohexanol

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of 2,4-Dimethylcyclohexanol is a foundational aspect of its study and application. While traditional methods exist, emerging research is focused on developing more efficient, selective, and environmentally benign synthetic pathways. The pursuit of novel methodologies is driven by the need for higher yields, reduced byproducts, and milder reaction conditions.

Future research in this area is expected to concentrate on:

Advanced Catalytic Systems: The development of novel catalysts is paramount. This includes the exploration of heteropolyacids and solid acid catalysts, which have shown effectiveness in similar chemical transformations. researchgate.netresearchgate.net For instance, molecular sieves with specific channel systems and acidity could offer high activity and selectivity in the synthesis of cyclohexanol (B46403) derivatives. researchgate.net Research into catalysts like H4SiW12O40/PAn, which has demonstrated high yields in ketal synthesis from cyclohexanone, could be adapted for reactions involving 2,4-dimethylcyclohexanone (B1329789), the precursor to this compound. researchgate.net

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysis will continue to be important. Homogeneous catalysts offer high selectivity, while heterogeneous catalysts provide ease of separation and reusability, contributing to more sustainable processes.

Metal-Complex Reducing Agents: The use of specialized metal complex reducing agents for the reduction of 2,6-dimethylcyclohexanone (B152311) has been explored to produce specific isomers. smith.edu Similar tailored agents could be designed for the stereoselective synthesis of this compound isomers.

| Catalyst Type | Potential Application in this compound Synthesis | Anticipated Advantages |

| Molecular Sieves (e.g., HZSM-5) | Prins condensation and other cyclization reactions to form the cyclohexyl ring. | High activity and selectivity based on channel structure and acidity. researchgate.net |

| Heteropolyacids (e.g., H4SiW12O40) | Catalyzing the reduction of 2,4-dimethylcyclohexanone or derivatization reactions. | High acidic strength leading to increased reaction rates compared to traditional acids. researchgate.net |

| Custom Metal-Complexes | Stereoselective reduction of the ketone precursor to yield specific isomers. | Precise control over the stereochemical outcome of the reaction. smith.edu |

Advanced Stereochemical Control in Derivatization

This compound possesses multiple stereoisomers, and it is well-established that different stereoisomers of a chiral compound can exhibit distinct biological activities and physical properties. smith.edu Therefore, the ability to selectively synthesize or separate these isomers and their derivatives is of critical importance for future applications, particularly in pharmacology and materials science.

Emerging research directions include:

Enzymatic and Biocatalytic Methods: The use of enzymes, such as lipases, in dynamic kinetic resolution (DKR) is a promising avenue for the stereoselective acylation of chiral alcohols. mdpi.com This technique could be applied to resolve racemic mixtures of this compound or to synthesize enantiomerically pure esters.

Chiral Catalysts: The development of new chiral catalysts for asymmetric synthesis will enable the direct production of specific stereoisomers of this compound from achiral precursors. This avoids the need for costly and often inefficient resolution steps.

Computational Modeling: In silico studies can aid in the design of stereoselective syntheses by predicting the transition states and reaction pathways that favor the formation of a desired isomer. mdpi.com This can accelerate the discovery of effective catalysts and reaction conditions.

Elucidation of Broader Biological Activities and Therapeutic Potential

While some cyclohexanol derivatives have been investigated for biological effects, such as anesthetic properties, the full spectrum of this compound's biological activities remains largely unexplored. smith.edu A systematic investigation into its pharmacological profile could reveal novel therapeutic applications.

Future research should focus on:

Broad-Spectrum Biological Screening: Testing this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and various cell lines. This could uncover potential activities such as antimicrobial, anti-inflammatory, or anticancer effects. researchgate.netcabidigitallibrary.orgnih.gov For example, other cyclic compounds have shown promising antibacterial and antifungal activities. researchgate.net

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, SAR studies will be crucial to optimize the structure of this compound derivatives to enhance potency and selectivity while minimizing potential toxicity. nih.gov

Investigation of Anesthetic Properties: Building on research into related cyclohexanols, the individual stereoisomers of this compound should be tested to determine their potential as anesthetic agents and to understand the mechanism of action at receptors like the GABAA receptor. smith.edu

| Potential Biological Activity | Rationale for Investigation | Example from Related Compounds |

| Antimicrobial | The cyclohexyl moiety is present in various compounds with demonstrated antibacterial and antifungal properties. cabidigitallibrary.org | Adamantyl-based cyclohexanediamine (B8721093) derivatives have shown activity against MRSA. cabidigitallibrary.org |

| Anti-inflammatory | Certain natural products containing cyclic alcohol structures exhibit anti-inflammatory effects. nih.gov | A compound isolated from a chloroform (B151607) extract of Elsholtzia ciliata demonstrated anti-inflammatory activity. nih.gov |

| Anticancer | Derivatization of cyclic scaffolds has led to potent anticancer agents. nih.gov | 2-aminothiazole derivatives have shown potent and selective inhibitory activity against a range of human cancerous cell lines. nih.gov |

| Anesthetic | Cyclohexanol derivatives have been identified as having strong anesthetic potency, structurally similar to propofol (B549288). smith.edu | The cis,cis-isomer of 2,6-dimethylcyclohexanol (B1210312) was found to be a potent anesthetic. smith.edu |

Enhanced Analytical Techniques for Complex Mixtures

As this compound finds use in more complex products and is studied in biological and environmental systems, the need for advanced analytical techniques to detect and quantify it in intricate matrices becomes more pressing. The presence of multiple isomers further complicates analysis.

Future advancements in this area are expected to involve:

Multidimensional Chromatography: Techniques such as two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) can provide the necessary resolving power to separate the various isomers of this compound from other components in a complex mixture.

Chemometrics and Machine Learning: The application of statistical methods and machine learning algorithms to analytical data can help in pattern recognition and the identification of specific compounds in complex datasets, even when chromatographic separation is incomplete. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can aid in the unambiguous identification of this compound and its metabolites or degradation products in various samples.

Sustainable Chemistry Approaches in Production and Application

The principles of green chemistry are increasingly influencing the chemical industry, and the production and application of this compound are no exception. researchgate.net Future research will focus on minimizing the environmental footprint associated with the lifecycle of this compound.

Key areas for development include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents such as water, supercritical CO2, or bio-based solvents in the synthesis and processing of this compound.

Solvent-Free Synthesis: Exploring solvent-less reaction conditions, such as those achieved through ball milling (mechanochemistry), can dramatically reduce waste and energy consumption. rsc.org

Renewable Feedstocks: Investigating synthetic routes that utilize renewable raw materials, moving away from petrochemical-based starting materials. jddhs.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or continuous flow processing can shorten reaction times and lower energy consumption compared to conventional batch processing. jddhs.comrsc.org

| Green Chemistry Approach | Application to this compound | Environmental Benefit |

| Biocatalysis | Use of enzymes for stereoselective synthesis and derivatization. | Milder reaction conditions, high selectivity, reduced byproducts. mdpi.com |

| Microwave-Assisted Synthesis | Accelerating reactions in the synthesis of this compound or its derivatives. | Reduced reaction times, increased energy efficiency, and potentially higher yields. mdpi.com |

| Flow Chemistry | Continuous production of this compound. | Improved safety, better heat and mass transfer, and easier scalability. rsc.org |

| Use of Bio-based Solvents | Replacing hazardous organic solvents in synthesis and purification steps. | Reduced toxicity and environmental impact. |

常见问题

Q. What are the established synthetic routes for 2,4-Dimethylcyclohexanol, and how do reaction conditions influence yield?

The primary method involves catalytic hydrogenation of 2,4-dimethylcyclohexanone using transition metal catalysts (e.g., Pd, Pt, or Raney Ni) under high-pressure H₂ (5–10 atm) and elevated temperatures (80–120°C) . Yield optimization requires careful control of catalyst loading (5–10 wt%) and solvent selection (e.g., ethanol or THF). Side reactions, such as over-reduction or isomerization, can be mitigated by maintaining a H₂ flow rate of 20–50 mL/min and reaction times of 6–12 hours .

Q. How is the structural confirmation of this compound achieved experimentally?

Structural elucidation relies on combined spectroscopic techniques:

- ¹H/¹³C NMR : Distinct signals for axial/equatorial methyl groups (δ 0.8–1.2 ppm for axial CH₃; δ 1.3–1.6 ppm for equatorial CH₃) and hydroxyl proton (δ 1.5–2.0 ppm, broad) .

- IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C-O vibration (1050–1100 cm⁻¹) confirm alcohol functionality .

- Mass Spectrometry : Molecular ion peak at m/z 128.21 (C₈H₁₆O) with fragmentation patterns matching cyclohexanol derivatives .

Advanced Research Questions

Q. How do stereochemical configurations of this compound impact its reactivity in nucleophilic substitution reactions?

The axial vs. equatorial positioning of methyl groups influences steric hindrance and transition-state stability. For example, axial methyl groups in cis-2,4-dimethylcyclohexanol hinder SN² pathways, favoring SN¹ mechanisms in reactions with HX (X = Cl, Br). Kinetic studies show a 2–3× rate difference between diastereomers due to conformational strain . Computational models (DFT) further predict activation energy differences of 5–10 kJ/mol between stereoisomers .

Q. What methodologies are effective for resolving diastereomers of this compound, and how is purity validated?

- Chromatographic Separation :

- GC : Capillary columns (e.g., DB-5) with temperature gradients (80°C to 200°C at 5°C/min) resolve diastereomers based on boiling point differences (Δbp ≈ 2–3°C) .

- HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation (α > 1.2) in hexane/isopropanol (95:5) .